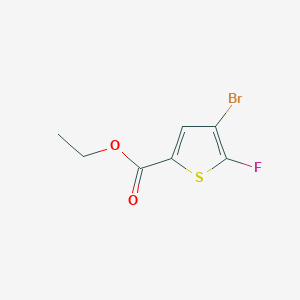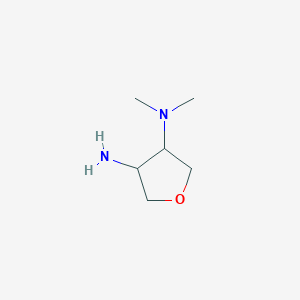
rel-(3R,4R)-N3,N3-dimethyloxolane-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine is a chiral organic compound with significant potential in various fields of scientific research. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with two amine groups and two methyl groups. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted tetrahydrofuran derivative. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a solvent like ethanol or methanol. The reaction is carried out under mild temperatures and pressures to achieve high enantioselectivity.
Industrial Production Methods
For industrial-scale production, the synthesis of (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of immobilized chiral catalysts on solid supports can facilitate the separation and reuse of catalysts, reducing costs and environmental impact. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-3-Fluorooxan-4-amine hydrochloride
- (3R,4R)-3-Hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5-trihydroxy-2,3-dihydro-1H-pyrrol-1-yl)methyl]pyrrolidine-2,5-dione
- (3R,4R)-3-Chloro-4-methylheptane
Uniqueness
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
3-N,3-N-dimethyloxolane-3,4-diamine |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
IUMNKTUVNOMOMG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1COCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)
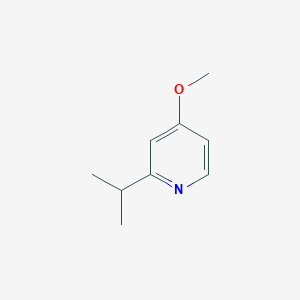
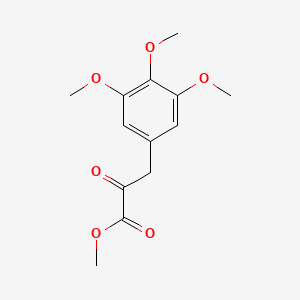
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)

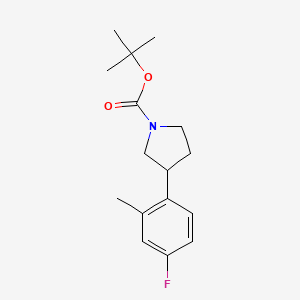
![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
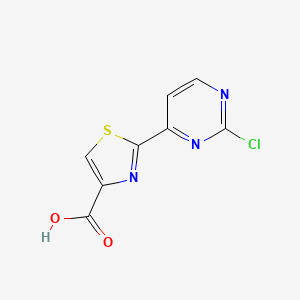
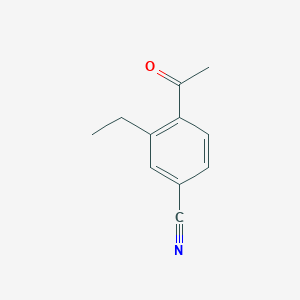
![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)
![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)
